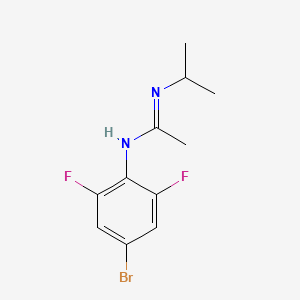

EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-

Descripción general

Descripción

EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- is a useful research compound. Its molecular formula is C11H13BrF2N2 and its molecular weight is 291.14. The purity is usually 95%.

BenchChem offers high-quality EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Formation of New Compounds

- EthaniMidaMide derivatives have been synthesized for the formation of new vic-dioxime complexes. These complexes have been investigated with metals like Co(II), Ni(II), Cu(II), and Zn(II), exhibiting various structural properties based on the metal-ligand ratio and coordination environment (Canpolat & Kaya, 2005).

Application in Drug Synthesis

- The synthesis of voriconazole, a broad-spectrum antifungal agent, involves a process that sets relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative. The process development explores diastereoselection, showcasing the application of such compounds in complex pharmaceutical synthesis (Butters et al., 2001).

Unique Acidity and Reactivity

- Studies on Naphthalene bisimides (NDIs) with EthaniMidaMide derivatives reveal unique acidity and reactivity properties. The unusual acidity of these compounds, contributing to their reactivity, has been rationalized using computational methods (Doria et al., 2009).

Electrophilic Aromatic Bromination

- EthaniMidaMide derivatives are utilized in the electrophilic aromatic bromination of aromatic ethers. This method presents an alternative to traditional, more hazardous bromination techniques (Xu Yong-nan, 2012).

NMR Studies and Molecular Structure Analysis

- In-depth NMR studies of EthaniMidaMide derivatives, such as the investigation of hindered rotations and magnetic anisotropy in crowded Diels–Alder adducts, provide valuable insights into the molecular and electronic structures of these compounds (Marshall et al., 2004).

Gas-Phase Fragmentation Studies

- The gas-phase dissociation chemistry of EthaniMidaMide derivatives offers insights into their stability and reactivity under different conditions, contributing to a deeper understanding of their potential applications in various fields (Wang et al., 2015).

Propiedades

IUPAC Name |

N-(4-bromo-2,6-difluorophenyl)-N'-propan-2-ylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2N2/c1-6(2)15-7(3)16-11-9(13)4-8(12)5-10(11)14/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDDZPXMZYLKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C)NC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374833.png)

![8-(5-Bromo-2-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2374834.png)

![N,N,4-Trimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2374836.png)

![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)

![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)

![4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2374842.png)

![Methyl 3-[[4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenoxy]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2374852.png)